5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole
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Overview
Description
5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole is a heterocyclic organic compound that features an isoxazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-4,5-dihydroisoxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the isoxazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of azido, alkoxy, or amino derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Scientific Research Applications
5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, enzymes, or nucleic acids. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The isoxazole ring may also interact with biological receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-methylisoxazole: Lacks the dihydro component, making it less reactive in certain chemical reactions.
5-(Chloromethyl)-4,5-dihydroisoxazole: Lacks the methyl group at the 3-position, which can influence its biological activity and chemical reactivity.
3-Methyl-4,5-dihydroisoxazole: Lacks the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole is unique due to the presence of both the chloromethyl and methyl groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
5-(chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSKTLOJQCMZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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